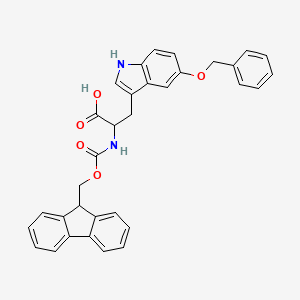

Fmoc-5-benzyloxy-DL-tryptophan

Description

BenchChem offers high-quality Fmoc-5-benzyloxy-DL-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-5-benzyloxy-DL-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O5/c36-32(37)31(16-22-18-34-30-15-14-23(17-28(22)30)39-19-21-8-2-1-3-9-21)35-33(38)40-20-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-15,17-18,29,31,34H,16,19-20H2,(H,35,38)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAALCSXQUBDIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-5-benzyloxy-DL-tryptophan: Properties and Applications in Peptide Synthesis

Authored for researchers, chemists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and strategic applications of Nα-Fmoc-5-benzyloxy-DL-tryptophan. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights to facilitate its effective use in complex peptide synthesis projects.

Introduction: Strategic Importance in Peptide Chemistry

Fmoc-5-benzyloxy-DL-tryptophan is a synthetically modified amino acid derivative crucial for advanced peptide synthesis. It belongs to a class of building blocks where the alpha-amino group is temporarily protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).

The key distinguishing feature of this molecule is the benzyloxy (OBzl) group protecting the hydroxyl function at the 5-position of the tryptophan indole ring. This modification serves two primary purposes:

-

Preventing Side Reactions: The indole side chain of tryptophan is susceptible to oxidation and electrophilic substitution under the acidic conditions often used during peptide cleavage from the resin.[1][2] The benzyloxy group provides steric and electronic shielding, mitigating these degradation pathways.

-

Modulating Biological Activity: Introducing substituents on the indole ring can significantly alter the pharmacological properties of the final peptide, including binding affinity, solubility, and metabolic stability.

This guide will navigate the core chemical attributes of this compound, its characterization, and its functional role within the iterative cycle of Fmoc-based peptide synthesis.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of Fmoc-5-benzyloxy-DL-tryptophan is fundamental for its proper handling, storage, and application in synthesis protocols. While specific experimental data for the DL-racemate is limited, the properties can be reliably inferred from its constituent parts and data from closely related analogs.

| Property | Value | Source / Comment |

| CAS Number | 1219348-47-6 | [3] |

| Molecular Formula | C₃₃H₂₈N₂O₅ | [3] |

| Molecular Weight | 532.6 g/mol | [3] |

| Appearance | Typically an off-white to pale yellow solid. | Inferred from related Fmoc-amino acids.[4] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Sparingly soluble in alcohols. Insoluble in water. | General solubility profile for Fmoc-protected amino acids used in SPPS. |

| Storage Conditions | Store refrigerated (2-8°C), desiccated, and protected from light.[5] | Tryptophan derivatives can be light-sensitive and hygroscopic.[6] |

Synthesis and Purification Overview

The synthesis of Fmoc-5-benzyloxy-DL-tryptophan is a multi-step process that requires careful control of reaction conditions to ensure high purity.

Conceptual Synthetic Pathway:

-

Starting Material: The synthesis begins with 5-hydroxy-DL-tryptophan.

-

Side-Chain Protection: The hydroxyl group on the indole ring is protected using benzyl bromide (BnBr) in the presence of a suitable base. This Williamson ether synthesis yields 5-benzyloxy-DL-tryptophan.

-

Nα-Fmoc Protection: The primary amine of 5-benzyloxy-DL-tryptophan is then reacted with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions to install the Fmoc protecting group.

Causality in Synthesis: The order of protection is critical. Protecting the side-chain hydroxyl group first is necessary to prevent its reaction with the Fmoc-reagent. The choice of base and solvent for each step is optimized to maximize yield and minimize side reactions, such as over-alkylation or racemization.

Purification Protocol: Post-synthesis, the crude product is typically purified using flash column chromatography on silica gel. The mobile phase is a gradient system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with an ester (e.g., ethyl acetate) to elute the final product. The purity of the collected fractions is monitored by Thin Layer Chromatography (TLC) or HPLC.

Analytical Characterization

Rigorous analytical validation is a self-validating system that ensures the identity, purity, and integrity of the amino acid derivative before its inclusion in a synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids.

Step-by-Step Protocol (Purity Analysis):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm. The Fmoc group has a strong absorbance, making detection highly sensitive.

-

Rationale: The combination of acetonitrile and TFA is effective for the chiral separation of many FMOC amino acid derivatives.[7] The gradient elution ensures that the highly hydrophobic compound is eluted from the C18 column with a sharp peak shape. Purity is determined by integrating the peak area of the main component relative to any impurities.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the chemical structure of the molecule. Key expected signals include:

-

Aromatic Protons (Fmoc & Benzyl): Multiple signals between ~7.2 and 7.9 ppm.

-

Indole Protons: Signals characteristic of the tryptophan side chain, shifted by the benzyloxy substituent.

-

Alpha-Proton & Beta-Protons: Signals in the aliphatic region (~3.0-4.5 ppm), coupled to each other.

-

CH & CH₂ of Fmoc: Characteristic signals for the fluorenyl group's aliphatic protons.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ would be approximately 533.6 m/z.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-5-benzyloxy-DL-tryptophan is as a building block in SPPS.[8] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[9]

The SPPS Cycle: A Step-by-Step Workflow

The incorporation of Fmoc-5-benzyloxy-DL-tryptophan follows the standard iterative cycle of Fmoc-SPPS.

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for several minutes.[9]

-

Mechanism Insight: The deprotection is an E1cB elimination reaction. A proton is abstracted from the C9 position of the fluorene ring, forming a stabilized anion. This intermediate then eliminates dibenzofulvene and carbon dioxide to release the free amine.[10][11] The piperidine serves as both the base and a scavenger for the dibenzofulvene byproduct.[12]

-

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene adduct, ensuring a clean environment for the next step.

-

Coupling (Activation & Addition): The carboxylic acid of Fmoc-5-benzyloxy-DL-tryptophan is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA, NMM). This activated species is then added to the resin, where it reacts with the newly freed N-terminal amine of the peptide chain to form a new peptide bond.

-

Expertise Note: The choice of coupling reagent and base is critical for efficient and racemization-free bond formation. HATU is often preferred for its high efficiency, especially with sterically hindered amino acids.

-

-

Washing: The resin is again washed extensively with DMF to remove excess reagents and byproducts. This completes one cycle, and the process is repeated for the next amino acid.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).

-

Cleavage Cocktail: A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like the benzyloxy group.

-

Water & TIS: These are scavengers. TIS is particularly important for protecting tryptophan residues from re-alkylation by carbocations generated during the cleavage process.

-

Reactivity and Stability Considerations

-

Benzyloxy Group Stability: The benzyl ether linkage of the 5-benzyloxy group is stable to the basic conditions of Fmoc deprotection (piperidine/DMF) and the neutral-to-basic conditions of the coupling step. It is, however, designed to be labile to strong acids like TFA used in the final cleavage. It can also be removed by catalytic hydrogenation, offering an orthogonal deprotection strategy if needed.[13]

-

Tryptophan Side Chain: Even with protection, the tryptophan indole ring remains a potential site for oxidation.[2] It is crucial to use high-purity solvents, and in some cases, adding scavengers like ethanedithiol (EDT) to the cleavage cocktail can offer additional protection.[14] Best practices include minimizing exposure of the peptide to light and air, especially during long-term storage.[6]

Conclusion

Fmoc-5-benzyloxy-DL-tryptophan is a highly valuable, albeit specialized, building block for peptide synthesis. Its utility stems from the dual-functionality of its protecting groups: the temporary, base-labile Fmoc group for chain elongation and the acid-labile benzyloxy group for safeguarding the sensitive indole side chain. By preventing oxidative degradation and other side reactions, its use enhances the fidelity and overall yield of complex peptide synthesis. For researchers developing peptide-based therapeutics, the 5-benzyloxy modification also offers a strategic handle for tuning the molecule's pharmacological profile, making it an essential tool in modern medicinal chemistry and drug discovery.

References

- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine, Department of Chemistry.

-

PubChem. (n.d.). Fmoc-L-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Retrieved from [Link]

-

AAPPTEC. (n.d.). Fmoc-Trp(5-OH)-OH. Retrieved from [Link]

-

PubChem. (n.d.). 5-Benzyloxytryptophan. National Center for Biotechnology Information. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-5-benzyloxy-DL-tryptophan - 250 mg. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthesis of tryptophan containing peptides. Retrieved from [Link]

-

Aralez Bio. (n.d.). Fmoc-5-benzyloxy-L-tryptophan. Retrieved from [Link]

-

Bionity. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

PubMed. (1990). Chemical modification of tryptophan residues and stability changes in proteins. Retrieved from [Link]

-

SpringerLink. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multip. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). Retrieved from [Link]

-

Thieme. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-5-benzyloxy-DL-tryptophan - 250 mg [anaspec.com]

- 4. chemimpex.com [chemimpex.com]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. phenomenex.com [phenomenex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzylamines [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fmoc-5-benzyloxy-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Fmoc-5-benzyloxy-DL-tryptophan, a key building block in synthetic chemistry, with a particular focus on its application in peptide synthesis and drug discovery. As a derivative of the essential amino acid tryptophan, this compound offers unique properties for the design of novel peptides and peptidomimetics.

Introduction: The Strategic Importance of Modified Tryptophan Analogs

Tryptophan, with its indole side chain, is an amino acid endowed with unique physicochemical properties that play a crucial role in the structure and function of proteins.[1] It is often found at the interface between water and lipid bilayers in membrane proteins, contributing to their stabilization, anchoring, and orientation.[1] The modification of the tryptophan indole ring opens up new avenues for modulating the biological activity and pharmacokinetic properties of peptides. The introduction of a benzyloxy group at the 5-position of the indole ring, as in Fmoc-5-benzyloxy-DL-tryptophan, provides a strategic tool for researchers. This modification can influence hydrophobicity, steric interactions, and electronic properties, making it a valuable component in the synthesis of peptides for therapeutic and research applications.

The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is central to modern solid-phase peptide synthesis (SPPS).[2][3][4] This base-labile protecting group allows for the sequential addition of amino acids to a growing peptide chain under mild conditions, a cornerstone of Fmoc-based peptide synthesis strategies.[5]

Physicochemical Properties

The distinct characteristics of Fmoc-5-benzyloxy-DL-tryptophan are fundamental to its application. The benzyloxy group offers a stable, non-native modification that can enhance the pharmacological properties of the resulting peptides.

| Property | Value | Source |

| CAS Number | 1219348-47-6 | [6] |

| Molecular Formula | C₃₃H₂₈N₂O₅ | [6] |

| Molecular Weight | 532.6 g/mol | [6] |

| Appearance | Typically an off-white to white solid/powder | Analogous Compounds[2][3] |

| Purity | ≥95% (HPLC) | [6] |

| Storage | 2-8°C, desiccated, protected from light | [7] |

Synthesis and Purification

General Synthetic Workflow

The synthesis generally proceeds by reacting 5-benzyloxy-DL-tryptophan with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), in a suitable solvent system, often in the presence of a base to facilitate the reaction.

Caption: General workflow for the synthesis of Fmoc-protected amino acids.

Step-by-Step Synthetic Protocol (Illustrative)

This protocol is an illustrative example based on standard procedures for Fmoc protection of amino acids.

-

Dissolution: Dissolve 5-benzyloxy-DL-tryptophan in a suitable aqueous/organic solvent mixture, such as 10% sodium carbonate in water and dioxane.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-succinimide in dioxane to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

-

Isolation: Collect the precipitate by filtration and wash it with water to remove any inorganic salts.

-

Purification: Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to achieve the desired purity.

-

Drying: Dry the final product under vacuum to remove any residual solvents.

Analytical Characterization

To ensure the quality and identity of Fmoc-5-benzyloxy-DL-tryptophan, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra will show characteristic peaks for the protons and carbons of the tryptophan indole ring, the benzyloxy group, the Fmoc group, and the amino acid backbone. For a related compound, Nα-FMOC-L-Tryptophan, characteristic proton NMR shifts are observed in DMSO-d₆.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that will show the molecular ion peak corresponding to the calculated molecular weight of 532.6 g/mol .

Applications in Peptide Synthesis and Drug Discovery

Fmoc-5-benzyloxy-DL-tryptophan is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of novel peptides.[2][3][4]

Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, the peptide is assembled sequentially on an insoluble resin support.[5] The use of Fmoc-5-benzyloxy-DL-tryptophan allows for the incorporation of this modified amino acid at any desired position in the peptide sequence.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

The general procedure for incorporating Fmoc-5-benzyloxy-DL-tryptophan into a peptide chain via SPPS involves:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9]

-

Washing: The resin is washed thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

-

Coupling: A solution of Fmoc-5-benzyloxy-DL-tryptophan, an activating agent (e.g., HCTU, PyBOP), and a base (e.g., DIPEA) in DMF is added to the resin to form the next peptide bond.[10]

-

Washing: The resin is again washed with DMF to remove excess reagents.

These steps are repeated for each subsequent amino acid in the desired sequence.[5]

Role in Drug Discovery

The incorporation of 5-benzyloxy-tryptophan into peptide sequences can significantly impact their biological properties. This modification can:

-

Enhance Binding Affinity: The bulky and hydrophobic benzyloxy group can form favorable interactions with the target receptor or enzyme.

-

Improve Metabolic Stability: Modification of the indole ring can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life.

-

Modulate Pharmacokinetic Properties: Altering the lipophilicity of the peptide can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

These attributes make Fmoc-5-benzyloxy-DL-tryptophan a valuable tool for medicinal chemists in the design and synthesis of peptide-based therapeutics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling Fmoc-5-benzyloxy-DL-tryptophan.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11] Handle in a well-ventilated area, preferably in a fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[7] Recommended storage is at 2-8°C.[6]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

Fmoc-5-benzyloxy-DL-tryptophan is a specialized amino acid derivative that serves as a critical component in the synthesis of modified peptides. Its unique structural features, conferred by the 5-benzyloxy modification and the Fmoc protecting group, provide researchers and drug developers with a powerful tool to create peptides with enhanced biological activity and improved therapeutic potential. A thorough understanding of its properties, synthesis, and application in SPPS is essential for its effective utilization in the advancement of peptide-based research and drug discovery.

References

-

AAPPTEC. Fmoc-Trp(5-OH)-OH [178119-94-3]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. [Link]

-

Anaspec. Fmoc-5-benzyloxy-DL-tryptophan - 250 mg. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

PubChem. 5-Benzyloxytryptophan. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

AAPPTEC. Safety Data Sheet. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]

-

de Jesus, A. J., & Allen, T. W. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. MDPI. [Link]

-

Mero, A., et al. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. PubMed. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

National Institutes of Health. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Automated Peptide Synthesizers [peptidemachines.com]

- 6. Fmoc-5-benzyloxy-DL-tryptophan - 250 mg [anaspec.com]

- 7. isotope.com [isotope.com]

- 8. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR spectrum [chemicalbook.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. rsc.org [rsc.org]

- 11. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Solubility of Fmoc-5-benzyloxy-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of Fmoc-5-benzyloxy-DL-tryptophan, a crucial building block in peptide synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in optimizing their experimental workflows.

Introduction: The Critical Role of Solubility in Synthesis

Nα-Fmoc-5-benzyloxy-DL-tryptophan is a non-natural amino acid derivative frequently employed in solid-phase peptide synthesis (SPPS) to introduce modified tryptophan residues into peptide sequences. The benzyloxy group at the 5-position of the indole ring offers a site for further chemical modification or can serve to modulate the electronic and steric properties of the tryptophan side chain, influencing the final peptide's structure and function.

Successful peptide synthesis hinges on the efficient coupling of amino acid residues. This, in turn, is critically dependent on the solubility of the Fmoc-protected amino acid in the chosen solvent. Poor solubility can lead to incomplete reactions, lower yields, and the generation of deletion sequences, which complicates purification and compromises the integrity of the final product. Understanding the solubility profile of Fmoc-5-benzyloxy-DL-tryptophan is therefore not merely a matter of convenience but a fundamental prerequisite for rational protocol design and successful synthesis outcomes.

Physicochemical Properties of Fmoc-5-benzyloxy-DL-tryptophan

A molecule's solubility is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for Fmoc-5-benzyloxy-DL-tryptophan are summarized below.

| Property | Value | Source |

| CAS Number | 1219348-47-6 | [1] |

| Molecular Formula | C₃₃H₂₈N₂O₅ | [1] |

| Molecular Weight | 532.6 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | ≥95% (by HPLC) | [1] |

The structure of Fmoc-5-benzyloxy-DL-tryptophan is characterized by three key moieties, each contributing to its overall solubility behavior:

-

The Fmoc Group: This large, nonpolar fluorenylmethoxycarbonyl protecting group is highly hydrophobic. It generally confers good solubility in a range of organic solvents.[2]

-

The Tryptophan Core: The indole ring of tryptophan is aromatic and relatively nonpolar, contributing to solubility in organic media.

-

The 5-Benzyloxy Group: The benzyloxy substituent adds a significant hydrophobic character due to the benzyl ring, further enhancing solubility in nonpolar organic solvents. The ether linkage introduces some polarity but is largely overshadowed by the aromatic systems.

-

The Carboxylic Acid: The free carboxylic acid group provides a site for hydrogen bonding and potential deprotonation, which can be exploited to enhance solubility in more polar or basic solvent systems.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. The large, hydrophobic surface area dominated by the Fmoc and benzyloxy groups suggests that Fmoc-5-benzyloxy-DL-tryptophan will be most soluble in solvents that can effectively solvate these nonpolar regions.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent candidates for dissolving Fmoc-amino acids.[2] They possess a high dielectric constant and are effective hydrogen bond acceptors, allowing them to solvate both the polar carboxylic acid group and the large nonpolar regions of the molecule.

Qualitative and Expected Solubility Profile

| Solvent | Abbreviation | Solvent Type | Expected Solubility | Rationale & Comparative Insights |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | DMF is the most common solvent for SPPS. Most Fmoc-amino acids exhibit high solubility (>0.4 M) in DMF.[3] For the related DL-tryptophan octyl ester, solubility in DMF is reported as 15 mg/mL.[4] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for a wide range of organic molecules. DL-tryptophan octyl ester has a solubility of 25 mg/mL in DMSO.[4] Many challenging peptides and amino acid derivatives are soluble in DMSO.[5] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | NMP is often used as a stronger alternative to DMF for dissolving difficult sequences and Fmoc-amino acids.[5] |

| Dichloromethane | DCM | Nonpolar Aprotic | Moderately Soluble | The large hydrophobic groups suggest good solubility. However, the polarity of the carboxylic acid may limit its solubility compared to more polar aprotic solvents. |

| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate | THF is less polar than DMF or DMSO, and while it will solvate the hydrophobic regions, it is less effective at solvating the carboxylic acid group. |

| Acetonitrile | ACN | Polar Aprotic | Limited Solubility | While polar, ACN is generally a poorer solvent for large, complex molecules compared to DMF or DMSO. |

| Water | - | Protic | Sparingly Soluble | The overwhelming hydrophobic character of the molecule will lead to very low solubility in aqueous solutions without pH adjustment. |

| Methanol / Ethanol | MeOH / EtOH | Protic | Limited Solubility | The presence of the carboxylic acid will allow for some interaction, but the large nonpolar domains will likely limit overall solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an empirical determination is essential. The following protocol, adapted from established methods for Fmoc-amino acids, utilizes High-Performance Liquid Chromatography (HPLC) for accurate quantification.[6]

Materials and Equipment

-

Fmoc-5-benzyloxy-DL-tryptophan

-

Solvents of interest (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.2 µm syringe filters

-

HPLC system with a UV detector (detection at ~280 nm is suitable for the tryptophan indole ring)

-

C18 HPLC column

Step-by-Step Methodology

-

Preparation of Standard Solutions & Calibration Curve:

-

Accurately weigh a small amount of Fmoc-5-benzyloxy-DL-tryptophan and dissolve it in a suitable solvent (e.g., DMF) to prepare a concentrated stock solution of known concentration.

-

Perform a series of serial dilutions to create at least five standard solutions of known concentrations.

-

Inject each standard solution into the HPLC and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of Fmoc-5-benzyloxy-DL-tryptophan to a vial containing a known volume (e.g., 1.0 mL) of the solvent to be tested. The amount should be sufficient to ensure undissolved solid remains.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6]

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.[6]

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL or mol/L).

-

Factors Influencing Solubility

Several factors can alter the solubility of Fmoc-5-benzyloxy-DL-tryptophan:

-

Temperature: Solubility generally increases with temperature. For sparingly soluble compounds, gentle warming (e.g., to 37°C) can be an effective strategy to aid dissolution, though care must be taken to avoid degradation.[7]

-

Solvent Purity: The presence of impurities, particularly water in aprotic solvents, can significantly decrease solubility. It is crucial to use high-purity, anhydrous solvents.

-

pH: In protic or aqueous-containing solvent mixtures, the pH can have a dramatic effect. Adjusting the pH to be basic will deprotonate the carboxylic acid, forming a carboxylate salt which is significantly more polar and may increase solubility in polar solvents.

-

Sonication: Applying ultrasonic energy can help to break up aggregates of the solid material, accelerating the dissolution process.

Conclusion and Best Practices

While a definitive, universal solubility table for Fmoc-5-benzyloxy-DL-tryptophan is not publicly available, a strong predictive understanding can be derived from its physicochemical properties and comparison with related molecules. It is expected to be highly soluble in common SPPS solvents such as DMF, DMSO, and NMP. For applications requiring precise concentration knowledge, the experimental protocol provided in this guide offers a robust and reliable method for quantitative determination.

As a best practice, always perform small-scale solubility tests before committing to a large-scale synthesis. If solubility issues arise, consider using a stronger solvent like NMP, gentle heating, or preparing a concentrated stock in DMSO to be added to the reaction mixture. By applying the principles and methodologies outlined in this guide, researchers can ensure the efficient and successful incorporation of Fmoc-5-benzyloxy-DL-tryptophan into their target peptides.

References

-

Anaspec, Inc. (n.d.). Fmoc-5-benzyloxy-DL-tryptophan - 250 mg. Retrieved from [Link]

-

Reddit. (2025). Help determining solubility of Amino Acids. r/Biochemistry. Retrieved from [Link]

-

ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

Sources

- 1. Fully Atomistic Modeling in Computational Spectroscopy: Tryptophan in Aqueous Solution as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1 [academia.edu]

- 4. escholarship.org [escholarship.org]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to Fmoc-5-benzyloxy-DL-tryptophan: In-Depth NMR and IR Analysis for Researchers

Introduction: The Structural Significance of Fmoc-5-benzyloxy-DL-tryptophan

Fmoc-5-benzyloxy-DL-tryptophan is a crucial building block in peptide synthesis and drug discovery, valued for its capacity to introduce a protected tryptophan residue with a modified indole ring. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting group for the α-amine, essential for solid-phase peptide synthesis (SPPS)[1]. The benzyloxy moiety at the 5-position of the indole ring serves to prevent potential side reactions, such as oxidation, that can occur with unprotected tryptophan during peptide synthesis and cleavage[2].

Molecular Structure and Spectroscopic Assignment

The structural integrity of Fmoc-5-benzyloxy-DL-tryptophan is confirmed by a synergistic application of ¹H NMR, ¹³C NMR, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Molecular structure of Fmoc-5-benzyloxy-DL-tryptophan.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | s | 1H | Indole N-H |

| ~7.90 | d | 2H | Fmoc aromatic |

| ~7.72 | t | 2H | Fmoc aromatic |

| ~7.45 - 7.25 | m | 9H | Fmoc aromatic + Benzyl aromatic |

| ~7.20 | d | 1H | Indole H-4 |

| ~7.05 | s | 1H | Indole H-2 |

| ~6.95 | d | 1H | Indole H-7 |

| ~6.75 | dd | 1H | Indole H-6 |

| ~5.10 | s | 2H | Benzyl CH₂ |

| ~4.30 | m | 1H | α-CH |

| ~4.20 | m | 3H | Fmoc CH + CH₂ |

| ~3.20 & ~3.05 | m | 2H | β-CH₂ |

| ~12.5 | br s | 1H | Carboxylic acid OH |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.7-8.0 ppm): This region is complex due to the overlapping signals from the three aromatic systems: the Fmoc group, the benzyloxy group, and the indole ring. The characteristic downfield doublets around 7.90 ppm are typical for the protons of the fluorenyl group closest to the electron-withdrawing carbonyl. The protons of the benzyloxy group's phenyl ring are expected to resonate between 7.45 and 7.25 ppm. The indole protons will show a characteristic pattern, with the H-2 proton appearing as a singlet, and the others exhibiting doublet or doublet of doublets splitting patterns.

-

Benzyloxy CH₂ ( ~5.10 ppm): The two protons of the benzyloxy methylene group are expected to appear as a sharp singlet, shifted downfield due to the adjacent oxygen atom.

-

Fmoc and Amino Acid Backbone (3.0-4.5 ppm): The α-proton of the tryptophan backbone will appear as a multiplet around 4.30 ppm. The methine and methylene protons of the Fmoc group will also be found in this region, typically as multiplets. The β-protons of the tryptophan side chain will be diastereotopic and appear as two separate multiplets.

-

Labile Protons: The indole N-H proton is expected to be a singlet around 10.8 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, often above 12 ppm, and its presence can be confirmed by D₂O exchange.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | Carboxylic acid C=O |

| ~156.0 | Fmoc C=O |

| ~152.0 | Indole C-5 |

| ~144.0, ~141.0 | Fmoc aromatic (quaternary) |

| ~137.5 | Benzyl aromatic (quaternary) |

| ~131.0 | Indole C-7a |

| ~128.5 - 127.0 | Fmoc & Benzyl aromatic CH |

| ~125.5 | Fmoc aromatic CH |

| ~124.0 | Indole C-2 |

| ~120.0 | Fmoc aromatic CH |

| ~112.5 | Indole C-7 |

| ~112.0 | Indole C-3a |

| ~109.0 | Indole C-3 |

| ~101.0 | Indole C-6 |

| ~70.0 | Benzyl CH₂ |

| ~66.0 | Fmoc CH₂ |

| ~55.0 | α-C |

| ~47.0 | Fmoc CH |

| ~28.0 | β-C |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid around 173.5 ppm and another for the Fmoc urethane carbonyl at approximately 156.0 ppm.

-

Aromatic and Indole Carbons: The aromatic region will contain numerous signals. The carbon bearing the benzyloxy group (C-5 of the indole) will be significantly downfield. The quaternary carbons of the Fmoc group will appear around 144.0 and 141.0 ppm.

-

Aliphatic Carbons: The benzylic methylene carbon is expected around 70.0 ppm. The Fmoc methylene and methine carbons will be at approximately 66.0 and 47.0 ppm, respectively. The α-carbon of the tryptophan backbone will be around 55.0 ppm, and the β-carbon will be the most upfield at roughly 28.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (indole and urethane) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (carboxylic acid) |

| ~1715 | Strong | C=O stretch (Fmoc urethane) |

| 1600, 1580, 1480, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |

| ~760, ~740 | Strong | Aromatic C-H out-of-plane bend (Fmoc) |

Interpretation of the IR Spectrum:

-

N-H and O-H Stretching Region: A broad absorption from the carboxylic acid O-H will dominate the region from 3300 to 2500 cm⁻¹. Superimposed on this will be the N-H stretching vibrations of the indole and the Fmoc-urethane.

-

Carbonyl Stretching Region: Two strong, distinct carbonyl peaks are the key diagnostic feature. The carboxylic acid C=O will appear around 1740 cm⁻¹, and the urethane carbonyl of the Fmoc group will be at a slightly lower wavenumber, around 1715 cm⁻¹.

-

Fingerprint Region: This region will contain numerous bands corresponding to C-C and C-O stretching, as well as various bending vibrations. The strong absorptions around 760 and 740 cm⁻¹ are characteristic of the ortho-disubstituted aromatic rings of the fluorenyl group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A self-validating NMR protocol ensures data quality and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Fmoc-5-benzyloxy-DL-tryptophan.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, commonly DMSO-d₆, which is effective at dissolving many protected amino acids.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Causality: DMSO-d₆ is chosen for its excellent solvating power for polar and non-polar functionalities present in the molecule. The concentration is optimized for a good signal-to-noise ratio without causing significant line broadening.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

-

For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a spectral width of at least 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 250 ppm) is necessary. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Trustworthiness: The use of a high-field instrument ensures better resolution of complex multiplets in the aromatic region. Standard acquisition parameters provide a reliable starting point, which can be further optimized based on the initial spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid Fmoc-5-benzyloxy-DL-tryptophan sample onto the ATR crystal, ensuring good contact.

-

Acquire the sample spectrum.

-

Causality: ATR is a rapid and convenient method for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The data is typically presented in terms of transmittance or absorbance.

-

Trustworthiness: Taking a background spectrum immediately before the sample measurement effectively subtracts the spectral contributions of atmospheric water and CO₂.

-

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic analysis of a molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive method for the structural verification of Fmoc-5-benzyloxy-DL-tryptophan. While experimental data is not widely published, a predictive analysis based on the well-understood spectral properties of its components offers a reliable guide for researchers. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is fundamental to the integrity of any research in peptide synthesis and drug development.

References

-

Amblard, M., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 41(2), 143-155. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

Sources

An In-depth Technical Guide to Fmoc-5-benzyloxy-DL-tryptophan: From Sourcing to Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Fmoc-5-benzyloxy-DL-tryptophan, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. It covers the strategic importance of this molecule, detailed physicochemical properties, a survey of commercial suppliers and pricing, and validated, step-by-step protocols for its application in Solid-Phase Peptide Synthesis (SPPS). Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices, ensuring that researchers can confidently source and apply this reagent to achieve their synthetic objectives.

Introduction: The Strategic Role of Modified Tryptophan in Peptide Science

Tryptophan (Trp) is a proteinogenic amino acid that plays a significant role in peptide structure and function, often being involved in crucial biological interactions. Its derivatives are foundational in the development of novel therapeutics, including peptide-based drugs and probes.[1] The modification of the tryptophan indole ring allows for the fine-tuning of a peptide's pharmacological properties, such as stability, receptor affinity, and bioavailability.

The Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal SPPS. Its base-lability allows for the selective deprotection of the α-amino group under mild conditions that do not affect most acid-labile side-chain protecting groups, enabling the stepwise assembly of complex peptide sequences.[2]

The 5-Benzyloxy Modification: The introduction of a benzyloxy group at the 5-position of the tryptophan indole ring serves several key purposes:

-

Preventing Side Reactions: The indole ring of tryptophan is susceptible to oxidation and electrophilic attack during peptide synthesis, particularly under the acidic conditions of final cleavage.[3] The benzyloxy group acts as a robust protecting group, mitigating these unwanted side reactions.

-

Modulating Electronic Properties: The ether linkage at the 5-position alters the electronic character of the indole ring, which can be exploited to modulate the biological activity of the final peptide.

-

Introducing a Functional Handle: The benzyloxy group can be selectively removed, often by catalytic hydrogenation, to yield 5-hydroxy-tryptophan. This hydroxyl group can serve as a handle for further chemical modification, such as glycosylation or labeling.

This guide focuses on the racemic DL-Tryptophan derivative. While enantiomerically pure L- or D-forms are typically used in peptide synthesis to ensure stereochemical integrity, the DL-mixture can be valuable in specific research contexts, such as in library synthesis for screening applications or as a starting point for chiral separation.

Physicochemical Properties and Handling

Proper storage and handling are critical to maintaining the integrity of this high-value reagent. The data presented below are compiled from typical supplier specifications.

| Property | Value | Source |

| Molecular Formula | C33H28N2O5 | [4][5] |

| Molecular Weight | 532.6 g/mol | [4][5] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 1219348-47-6 | [5] |

| Purity (Typical) | ≥95% (HPLC) | [5] |

| Storage Conditions | 0 - 8 °C, protect from light and moisture | [2][5] |

Handling Recommendations:

-

Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Dessication: Keep in a desiccator to prevent hydrolysis.

-

Weighing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product. Weigh quickly and reseal promptly.

Supplier Landscape and Pricing Analysis

Fmoc-5-benzyloxy-DL-tryptophan is a specialized chemical available from a select number of fine chemical suppliers. When selecting a vendor, researchers must balance cost with critical quality attributes.

Key Supplier Selection Criteria:

-

Purity and Analytical Data: Reputable suppliers provide a detailed Certificate of Analysis (CoA) with each batch, confirming identity (e.g., via NMR, MS) and purity (via HPLC).

-

Batch-to-Batch Consistency: For ongoing research or drug development campaigns, consistency is paramount. Inquire about the supplier's quality management system.

-

Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting synthetic challenges.

Representative Suppliers:

| Supplier | Notes |

| Santa Cruz Biotechnology | A well-known supplier of biochemicals for research use.[4] |

| AnaSpec | Specializes in peptides and related reagents, offering this compound for peptide synthesis.[5] |

| Aralez Bio | Provides a range of amino acid derivatives, including the L-enantiomer of this compound.[6] |

| ChemicalBook | A directory that lists various manufacturers and suppliers.[7] |

Pricing Structure:

The price of Fmoc-5-benzyloxy-DL-tryptophan is highly dependent on the quantity purchased. As a specialty reagent, it carries a significant cost compared to standard proteinogenic amino acids. The following table provides an estimated price range based on publicly available data for similar modified tryptophan derivatives.

| Quantity | Estimated Price (USD) | Price per Gram (USD) |

| 250 mg | $200 - $250 | $800 - $1000 |

| 1 g | $750 - $850 | $750 - $850 |

| 5 g | $2500 - $3500 | $500 - $700 |

Note: Prices are estimates for budgetary purposes and may vary between suppliers and over time. The L-enantiomer is often priced differently from the DL-racemate.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-5-benzyloxy-DL-tryptophan into a peptide sequence follows the standard rhythms of Fmoc-SPPS. The workflow involves iterative cycles of deprotection and coupling.

Caption: Post-synthesis cleavage and benzyloxy deprotection workflow.

Conclusion

Fmoc-5-benzyloxy-DL-tryptophan is a powerful but costly reagent for peptide chemists. Its strategic use enables the synthesis of modified peptides while protecting the sensitive tryptophan indole ring from degradation. Successful application demands careful supplier selection based on quality and consistency, meticulous handling to preserve reagent integrity, and validated protocols for synthesis and deprotection. This guide provides the foundational knowledge and practical steps required for researchers to confidently integrate this valuable building block into their drug discovery and development programs.

References

-

AnaSpec, Inc. Fmoc-5-benzyloxy-DL-tryptophan - 250 mg. Accessed January 23, 2026. [Link]

-

Hoffmann, R., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(5), 417-428. [Link]

-

Ueki, M., & Ikeda, S. (1977). Protection of tryptophan in peptide synthesis. Chemistry Letters, 6(7), 869-870. [Link]

-

Ang, K. S., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9151-9156. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. In Topics in Heterocyclic Chemistry (Vol. 42, pp. 1-38). Springer. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

-

Aydin, D., & Aydin, A. (2019). Synthesis and Applications of Synthetic Peptides. In Peptide and Protein-Based Nanomaterials. IntechOpen. [Link]

-

Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8196. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 23, 2026. [Link]

-

Fontana, A., & Scoffone, E. (1972). Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. Methods in Enzymology, 25, 482-494. [Link]

-

ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Accessed January 23, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Fmoc-5-benzyloxy-DL-tryptophan - 250 mg [anaspec.com]

- 6. checkout.aralezbio.com [checkout.aralezbio.com]

- 7. FMOC-5-BENZYLOXY-DL-TRYPTOPHAN price,buy FMOC-5-BENZYLOXY-DL-TRYPTOPHAN - chemicalbook [chemicalbook.com]

A Technical Guide to the Application of Fmoc-5-benzyloxy-DL-tryptophan in Peptide Synthesis and Drug Discovery

Introduction

In the landscape of modern drug development and biochemical research, peptides represent a class of therapeutics known for their high specificity and low toxicity. The synthesis of novel peptides, however, often requires the use of non-standard amino acid building blocks to enhance stability, modulate biological activity, or explore new chemical space. Fmoc-5-benzyloxy-DL-tryptophan is one such specialized reagent, designed for incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth technical overview of its structure, application, and the strategic rationale for its use, particularly for researchers and professionals in peptide chemistry and drug discovery.

This molecule is a confluence of three key chemical features: the Fmoc (9-fluorenylmethyloxycarbonyl) group, a cornerstone of contemporary peptide synthesis for temporary amine protection; the 5-benzyloxy moiety on the indole ring, which serves a dual role of side-chain protection and pharmacological modulation; and a DL-racemic core, a feature that deliberately introduces stereochemical diversity. Understanding the interplay of these components is critical to leveraging this reagent's full potential.

Section 1: The Core Building Block - Physicochemical Properties

Fmoc-5-benzyloxy-DL-tryptophan is an off-white solid at room temperature. Its structure is meticulously designed for seamless integration into the Fmoc-SPPS workflow.

| Property | Value |

| Molecular Formula | C₃₃H₃₀N₂O₅ |

| Molecular Weight | 534.6 g/mol |

| Appearance | Off-white to white powder |

| Core Components | Fmoc (α-amine protecting group), Benzyloxy (indole side-chain protecting group), DL-Tryptophan (racemic amino acid core) |

Diagram: Chemical Structure of Fmoc-5-benzyloxy-DL-tryptophan

Caption: Structure of Fmoc-5-benzyloxy-DL-tryptophan.

-

The Fmoc Group: This fluorenyl-based carbamate is the lynchpin of modern SPPS. Its key feature is its stability to acidic and mild basic conditions but its rapid cleavage by secondary amines like piperidine[1][2]. This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without disturbing acid-labile side-chain protecting groups[3].

-

The 5-Benzyloxy Group: The indole side chain of tryptophan is susceptible to modification, particularly oxidation, under the acidic conditions often used for final peptide cleavage from the resin[4]. The benzyl ether at the 5-position serves as a robust protecting group, preventing these side reactions. Crucially, it is stable to the basic conditions used for Fmoc removal and the standard acidic cleavage cocktails (e.g., trifluoroacetic acid), allowing for an orthogonal deprotection strategy[5][6]. Beyond protection, this modification has inherent pharmacological relevance, as discussed in Section 4.

-

The DL-Racemic Core: Unlike standard proteinogenic amino acids used in synthesis, this reagent is a racemic mixture of both D- and L-stereoisomers. The deliberate use of a racemate is a strategic choice. While it complicates purification, it allows for the creation of two distinct diastereomeric peptide products from a single synthesis. This is a powerful tool for generating diversity in peptide libraries for screening, where the stereochemistry at a specific position can dramatically alter binding affinity and biological function[7][8].

Section 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-5-benzyloxy-DL-tryptophan follows the standard, cyclical procedure of Fmoc-SPPS. The process involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble polymer resin[3][9].

Diagram: The Fmoc-SPPS Cycle

Caption: A simplified workflow of the Fmoc solid-phase peptide synthesis cycle.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol outlines the manual coupling of Fmoc-5-benzyloxy-DL-tryptophan.

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide for a C-terminal amide, Wang for a C-terminal acid) to which the preceding amino acid has been coupled and its Fmoc group removed, exposing a free N-terminal amine[10].

-

Swell the resin in high-purity, amine-free N,N-Dimethylformamide (DMF) for 30 minutes.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-5-benzyloxy-DL-tryptophan (3-4 equivalents relative to resin loading).

-

Add a coupling agent, such as HCTU (3-4 eq.), and a base, such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), in DMF[1].

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature. Longer coupling times may be necessary for difficult sequences[1].

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Fmoc Deprotection for Next Cycle:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes[1][11].

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.

-

Causality Insight: The use of a DL-racemate means that at the coupling step, both the D- and L-isomers will react with the N-terminal amine of the growing peptide chain. If the existing chain is chiral (as it almost always is), this reaction will produce a mixture of two diastereomers. Every subsequent coupling of a standard L-amino acid will propagate this diastereomeric mixture, resulting in two final peptide products that are epimeric only at the position where the DL-tryptophan was incorporated.

Section 3: The Orthogonal Deprotection Strategy

A key advantage of the benzyloxy protecting group is its stability profile, which permits an orthogonal deprotection strategy. This means each class of protecting group (α-amine, side-chain, and resin linker) can be removed under distinct chemical conditions without affecting the others.

-

Final Fmoc Removal: After the last amino acid is coupled, the terminal Fmoc group is removed with piperidine as described above.

-

Cleavage and Acid-Labile Deprotection: The peptide is cleaved from the resin using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA). This step simultaneously removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

-

Standard Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). TIS is a scavenger that traps reactive cations generated during deprotection, preventing modification of sensitive residues like tryptophan.

-

-

Orthogonal Deprotection of the 5-Benzyloxy Group: After cleavage and precipitation, the crude peptide (which now exists as a 5-benzyloxy-tryptophan-containing molecule) is subjected to catalytic hydrogenation to remove the benzyl ether.

-

Rationale: This step is performed last because the conditions for hydrogenation (palladium catalyst, hydrogen source) are neutral and will not affect other parts of the deprotected peptide.

-

Diagram: Orthogonal Deprotection Scheme

Caption: Orthogonal deprotection of a peptide containing 5-benzyloxy-tryptophan.

Experimental Protocol: 5-Benzyloxy Group Removal

-

Dissolution: Dissolve the crude, TFA-cleaved peptide in a suitable solvent, such as methanol (MeOH) or a mixture of MeOH and formic acid.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

-

Hydrogenation:

-

Method A (Hydrogen Balloon): Purge the reaction flask with nitrogen, then introduce hydrogen gas via a balloon and stir vigorously at room temperature for 2-16 hours[12].

-

Method B (Transfer Hydrogenation): Add a hydrogen donor, such as formic acid or ammonium formate, to the reaction mixture and stir at room temperature[5][6]. This method avoids the need for handling hydrogen gas directly.

-

-

Workup:

-

Monitor the reaction by HPLC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the final deprotected peptide mixture.

-

Section 4: Strategic Rationale and Applications in Drug Discovery

The Rationale for DL-Mixtures: Diastereomeric Libraries

In early-stage drug discovery, the goal is often to screen large numbers of compounds to identify initial "hits." Synthesizing peptide libraries using the "split-and-mix" method is a common strategy[8][13]. Incorporating Fmoc-5-benzyloxy-DL-tryptophan at a single position in such a library effectively doubles the number of compounds generated for that step, creating pairs of diastereomers. These diastereomers can have vastly different conformations and, therefore, different affinities for a biological target[7]. Screening the mixed pair or the separated isomers can provide valuable structure-activity relationship (SAR) data regarding the optimal stereochemistry at that position.

Pharmacological Significance: Targeting the LAT1 Transporter

The modification at the 5-position of the tryptophan indole ring is not merely for protection; it is a pharmacophore with recognized biological activity. A compelling example is the inhibition of the L-type Amino Acid Transporter 1 (LAT1).

-

LAT1 as a Cancer Target: LAT1 is a transporter protein that is overexpressed in many types of cancer cells. It is responsible for importing large neutral amino acids, which are essential for the rapid growth and proliferation of tumors. Blocking LAT1 is therefore an emerging and promising strategy in anticancer drug discovery[11].

-

5-Benzyloxy-L-tryptophan as a LAT1 Inhibitor: Studies have identified 5-benzyloxy-L-tryptophan as a moderately potent inhibitor of LAT1, demonstrating an IC₅₀ of 1.48 µM in proteoliposome transport assays and 19 µM in cell-based assays[11]. This makes the 5-benzyloxy-tryptophan scaffold a valuable starting point for developing new anticancer agents.

By using Fmoc-5-benzyloxy-DL-tryptophan, researchers can incorporate this LAT1-inhibiting moiety into larger peptide structures. This could lead to the development of peptide-drug conjugates or peptidomimetics that are selectively targeted to cancer cells overexpressing LAT1.

| Compound | Target | Reported Bioactivity (IC₅₀) | Reference |

| 5-Benzyloxy-L-tryptophan | LAT1 Transporter | 1.48 - 19 µM | [11] |

| 5-Methoxy-L-tryptophan Analogs | Serotonin Receptors | Varies (used in neuroscience research) | [14] |

| Tryptophan Derivatives | IDO1/TDO Enzymes | Varies (used in cancer immunotherapy research) | [5] |

Section 5: Analytical Characterization and Purification

The use of a racemic building block introduces the primary analytical challenge: the separation and characterization of the resulting diastereomers.

| Technique | Purpose in this Context |

| Reversed-Phase HPLC (RP-HPLC) | The workhorse for both purification and analysis. Diastereomers have different three-dimensional shapes and often exhibit different degrees of hydrophobicity, allowing them to be separated on a standard C18 column with an acetonitrile/water gradient. Method development is crucial[7][15][16]. |

| Mass Spectrometry (MS) | Essential for identity confirmation. Both diastereomers will have the identical molecular weight. Tandem MS (MS/MS) can be used to confirm the peptide sequence by analyzing fragmentation patterns[17][18]. |

| Capillary Electrophoresis (CE) | A high-resolution technique that can be used to assess purity and separate closely related isomers, including diastereomers and enantiomers[9][19]. |

| Chiral Chromatography | While often not necessary for diastereomers, specialized chiral stationary phases can provide excellent separation if RP-HPLC proves insufficient[20][21]. |

Expert Insight: The separation of diastereomers by RP-HPLC is possible because their different stereochemistries lead to distinct physical properties. One isomer may be slightly more compact or expose more hydrophobic surface area to the stationary phase, resulting in a different retention time. It is crucial to use high-resolution analytical HPLC to confirm the presence of two peaks of equal integration (assuming no chiral bias in reactivity) corresponding to the two diastereomeric products before proceeding with preparative purification.

Conclusion

Fmoc-5-benzyloxy-DL-tryptophan is a highly specialized chemical tool for advanced peptide synthesis. Its utility extends beyond that of a simple protected amino acid. The benzyloxy group provides both orthogonal protection for the sensitive indole ring and a pharmacologically relevant moiety for targeting systems like the LAT1 transporter. The deliberate use of a DL-racemic mixture serves as a strategic approach to introduce stereochemical diversity, making it an ideal reagent for constructing diastereomeric peptide libraries for drug discovery screening. Researchers employing this reagent must be adept in the principles of Fmoc-SPPS, orthogonal deprotection strategies (specifically catalytic hydrogenation), and the analytical techniques required to separate and characterize the resulting diastereomeric products, primarily RP-HPLC and mass spectrometry. When used with a clear understanding of its properties, Fmoc-5-benzyloxy-DL-tryptophan offers a sophisticated pathway to novel and potentially therapeutic peptide candidates.

References

- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Schurig, V., & Gessner, M. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 792(1-2), 25-34. Available at: [Link]

-

Lescrinier, E., et al. (2002). A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis. Journal of Combinatorial Chemistry, 4(5), 443-447. Available at: [Link]

-

Gessner, M., & Schurig, V. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Available at: [Link]

-

Ueki, M., et al. (1983). Synthesis of tryptophan containing peptides. Peptide Chemistry, 21, 49-54. Available at: [Link]

-

Sundari, C. S., et al. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein & Peptide Letters, 17(2), 168-171. Available at: [Link]

-

Jiang, Z., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 928, 130-137. Available at: [Link]

-

Lala, A., & Desai, P. (2016). Evolving a Peptide: Library Platforms and Diversification Strategies. Pharmaceuticals, 9(3), 42. Available at: [Link]

-

Zinieris, N., Leondiadis, L., & Ferderigos, N. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Journal of Combinatorial Chemistry, 7(1), 4-6. Available at: [Link]

-

Fekete, J., & Milen, M. (2001). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

-

Spengler, B., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(12), 1251-1260. Available at: [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

-

Hinz, C., et al. (2022). The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). ChemMedChem, 17(15), e202200185. Available at: [Link]

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Available at: [Link]

-

Peter, A., & Toth, G. (2002). Peptide Diastereomers, Separation of. ResearchGate. Available at: [Link]

-

Spengler, B., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. ResearchGate. Available at: [Link]

-

CEM Corporation. (2023). Synthetic Peptide Libraries Part 1: Dr. Christian Behn. YouTube. Available at: [Link]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. Available at: [Link]

-

Douglas, J. S., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(19), 8768-8775. Available at: [Link]

-

jOeCHEM. (2020). Reduction/Ether Cleavage via Hydrogenation. YouTube. Available at: [Link]

-

He, Y., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 144(37), 17028-17036. Available at: [Link]

-

Kates, S. A., & Albericio, F. (1995). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. Available at: [Link]

-

Waters. (n.d.). Does Waters have a column to separate peptide enantiomers or peptide diastereomers? Waters Knowledge Base. Available at: [Link]

-

Jad, Y. E., et al. (2020). Screening of bases for Fmoc-removal in DMF. ResearchGate. Available at: [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]

-

Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]

-

Anaspec. (n.d.). Fmoc-5-benzyloxy-DL-tryptophan. Available at: [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]